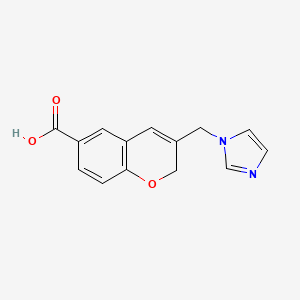
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is a complex organic compound that features both imidazole and chromene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the chromene ring is a benzopyran structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the chromene structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: Both the imidazole and chromene rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the chromene moiety can yield dihydrochromene derivatives.
科学研究应用
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The chromene moiety can interact with biological membranes, potentially disrupting their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2H-chromene-3-carboxylic acid: Lacks the imidazole moiety, making it less versatile in coordination chemistry.
1H-imidazole-4-carboxylic acid: Lacks the chromene moiety, limiting its applications in materials science.
3-(1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the chromene ring, affecting its biological activity.
Uniqueness
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is unique due to the presence of both imidazole and chromene moieties, which confer a combination of properties that are useful in various scientific and industrial applications. This dual functionality makes it a valuable compound for research and development.
属性
CAS 编号 |
129498-34-6 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
3-(imidazol-1-ylmethyl)-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c17-14(18)11-1-2-13-12(6-11)5-10(8-19-13)7-16-4-3-15-9-16/h1-6,9H,7-8H2,(H,17,18) |
InChI 键 |
GGCTZXGFWKXKFC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=C(O1)C=CC(=C2)C(=O)O)CN3C=CN=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

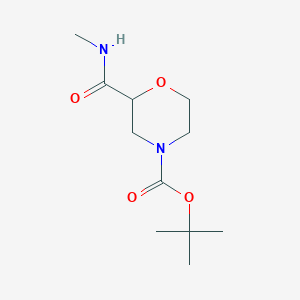
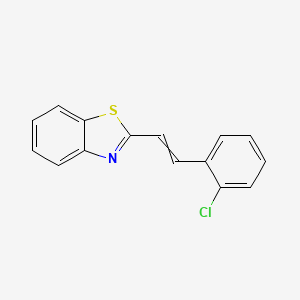
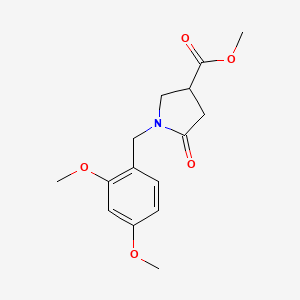

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B8768960.png)
![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)
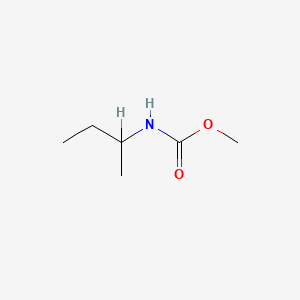
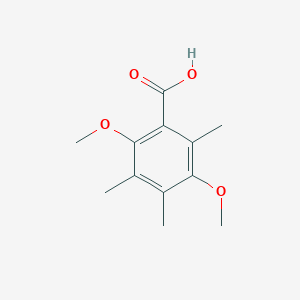
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)
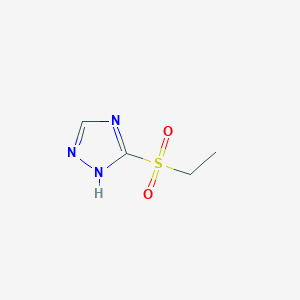
![Methanone, (4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-imidazol-1-yl-](/img/structure/B8768996.png)
![2-[(Thiazol-2-yl)methylthio]ethylamine](/img/structure/B8769005.png)

